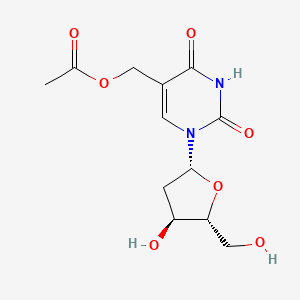
5-Acetoxymethyl-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxymethyl-2’-deoxyuridine typically involves the acetylation of 5-hydroxymethyl-2’-deoxyuridine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for 5-Acetoxymethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetoxymethyl-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form deoxyuridine derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various derivatives of deoxyuridine, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antiviral Activity
5-Acetoxymethyl-2'-deoxyuridine has been studied for its antiviral properties, particularly against herpes simplex virus. Research indicates that nucleoside analogs can inhibit viral replication by interfering with nucleic acid synthesis. The pharmacokinetics of related compounds suggest that modifications at the 5-position can enhance antiviral efficacy, which may also apply to this compound .
Mechanism of Action
The compound functions primarily as a substrate for viral DNA polymerases, leading to chain termination upon incorporation into viral DNA. This mechanism is similar to other deoxyuridine analogs, which have been shown to exhibit potent activity against various DNA viruses .
Cancer Research
Chemotherapeutic Potential
In cancer research, this compound may serve as a potential chemotherapeutic agent. Its structural similarity to naturally occurring nucleosides allows it to be incorporated into DNA during replication, which can disrupt cancer cell proliferation. This property is particularly relevant in the development of targeted therapies aimed at rapidly dividing cells .
Inhibition of DNA Methylation
Recent studies have explored the role of deoxyuridine analogs in epigenetic regulation, particularly in inhibiting DNA methyltransferases. By modulating methylation patterns, these compounds can influence gene expression associated with cancer progression .
Biochemical Research
Nucleic Acid Synthesis Studies
this compound is utilized in biochemical assays to study nucleic acid synthesis and the mechanisms of DNA repair. By incorporating this compound into synthetic oligonucleotides, researchers can investigate the effects of modified nucleotides on enzymatic activity and fidelity during replication .
Case Studies
Wirkmechanismus
5-Acetoxymethyl-2’-deoxyuridine exerts its effects by being phosphorylated to 5-acetoxymethyl uridine monophosphate, which then inhibits DNA polymerase through competitive inhibition . This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby halting DNA synthesis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyuridine: An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis.
Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA.
5-Azido-2’-deoxyuridine: A compound used in the synthesis of modified nucleosides.
Uniqueness: 5-Acetoxymethyl-2’-deoxyuridine is unique due to its acetoxymethyl group, which allows for specific interactions with DNA polymerase and other enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H16N2O7 |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
OUJHXQPAZJKUCY-IVZWLZJFSA-N |
Isomerische SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















